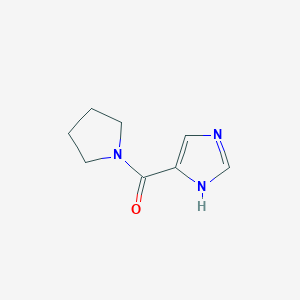
(3H-imidazol-4-yl)-pyrrolidin-1-yl-methanone
Número de catálogo B8665397
Peso molecular: 165.19 g/mol
Clave InChI: GKWLAEIVXLCYFJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US08436035B2
Procedure details


A solution of methyl 4-imidazolecarboxylate (CAS#17325-26-7, 460 mg, 3.6 mmol), and pyrrolidine (7 mL) is heated by microwave irradiation at 110° C. for 3.5 hours in a sealed vessel. The reaction is then concentrated to dryness. The resulting residue is purified by silica gel flash chromatography (methanol-dichloromethane, 0:1 to 1:10) to furnish (3H-imidazol-4-yl)-pyrrolidin-1-yl-methanone; MS: (ESI) m/z 166.2 (M+H)+.


Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH:5]=[C:4]([C:6]([O:8]C)=O)[N:3]=[CH:2]1.[NH:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1>>[N:1]1[CH:5]=[C:4]([C:6]([N:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)=[O:8])[NH:3][CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
460 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1C=NC(=C1)C(=O)OC
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction is then concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue is purified by silica gel flash chromatography (methanol-dichloromethane, 0:1 to 1:10)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CNC(=C1)C(=O)N1CCCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
